Cycloundecanemethanol
Description
Cycloundecanemethanol (C₁₁H₂₂O) is a cycloalkanemethanol derivative characterized by an 11-membered hydrocarbon ring with a hydroxymethyl (-CH₂OH) substituent. As part of the homologous series c(CₙH₂ₙ₋₁)CH₂OH, its structure and bioactivity are influenced by the size of the cycloalkane ring. This compound has garnered attention in neuropharmacological studies due to its modulatory effects on ligand-gated ion channels, particularly the nicotinic acetylcholine receptor (nAChR) .
Properties
CAS No. |
29518-02-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
cycloundecylmethanol |
InChI |
InChI=1S/C12H24O/c13-11-12-9-7-5-3-1-2-4-6-8-10-12/h12-13H,1-11H2 |
InChI Key |
XSFJMMWTLXMXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCC1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Channel Inhibition
Cycloalkanemethanols inhibit nAChR-mediated cation flux in a volume-dependent manner. Cyclopropanemethanol to cyclodecanemethanol (n = 3–10) show progressively increasing inhibitory potency, with full inhibition observed for cyclodecanemethanol (n = 10, ~340 ų). This suggests a steric cut-off near 340 ų, beyond which compounds cannot access or stabilize the inhibitory site .
Agonist Affinity Enhancement
Smaller cycloalkanemethanols (n = 3–8) enhance agonist binding affinity, likely by interacting with a distinct site requiring a maximum molecular length of ~6.3 Å. Cyclooctanemethanol (n = 8, ~6.0 Å) is the largest compound in this series with enhancing activity, while this compound (n = 11, ~6.8 Å) lacks this effect. This dichotomy implies separate binding regions for inhibition and affinity modulation .
Table 2: Functional Comparison of Cycloalkanemethanols at nAChR
| Compound | Inhibitory Potency | Agonist Affinity Enhancement |
|---|---|---|
| Cyclopropanemethanol | Low | Yes |
| Cyclopentanemethanol | Moderate | Yes |
| Cyclooctanemethanol | High | Yes |
| This compound | Partial | No |
| Cyclododecanemethanol | None | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
